molecular formula C8H7BrO4 B2377212 Methyl 5-(2-bromoacetyl)furan-2-carboxylate CAS No. 133674-58-5; 18595-13-6

Methyl 5-(2-bromoacetyl)furan-2-carboxylate

Cat. No. B2377212
M. Wt: 247.044
InChI Key: BUSSGMGLYDSPOV-UHFFFAOYSA-N
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Patent
US07595398B2

Procedure details

Bromination of 5-acetyl-furan-2-carboxylic acid methyl ester (0.27 g, 1.61 mmol) with Br2 (0.082 mL) in AcOH (6 mL) at room temperature gave 5-(2-bromo-acetyl)-furan-2-carboxylic acid methyl ester; MS: 246.1 (M+H+).
Name
Quantity
0.082 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrBr.[CH3:3][O:4][C:5]([C:7]1[O:8][C:9]([C:12](=[O:15])[CH2:13]Br)=[CH:10][CH:11]=1)=[O:6]>CC(O)=O>[CH3:3][O:4][C:5]([C:7]1[O:8][C:9]([C:12](=[O:15])[CH3:13])=[CH:10][CH:11]=1)=[O:6]

Inputs

Step One
Name
Quantity
0.082 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)C(CBr)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.61 mmol
AMOUNT: MASS 0.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.